molecular formula C14H14BrNO7 B11490361 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 936083-41-9

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B11490361
CAS No.: 936083-41-9
M. Wt: 388.17 g/mol
InChI Key: MWEVUXJHTNMXQN-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a 1,3-benzodioxol moiety substituted with bromo and methoxy groups at positions 4, 6, and 6. Its structural complexity arises from the benzodioxol ring’s electron-rich aromatic system and the steric effects of the methyl group on the isoxazoline ring .

Properties

CAS No.

936083-41-9

Molecular Formula

C14H14BrNO7

Molecular Weight

388.17 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H14BrNO7/c1-5-8(14(17)18)16-23-9(5)6-7(15)11-13(22-4-21-11)12(20-3)10(6)19-2/h5,9H,4H2,1-3H3,(H,17,18)

InChI Key

MWEVUXJHTNMXQN-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)O)C2=C(C(=C3C(=C2Br)OCO3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction of appropriate precursors.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving suitable precursors under controlled conditions.

    Final Coupling: The final step involves coupling the benzodioxole and oxazole rings through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) differ in substituents on the benzodioxol or isoxazoline rings, influencing electronic properties, solubility, and intermolecular interactions. Below is a detailed analysis based on homologous compounds identified in the literature.

Table 1: Structural Comparison with Analogs

Compound Name Substituents on Benzodioxol/Isoxazoline Key Differences Potential Implications
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (Target) 4-Bromo, 6,7-dimethoxy, 4-methyl isoxazoline Reference compound High polarity due to carboxylic acid; bromine enhances steric bulk
3-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-Chlorophenyl (no benzodioxol) Replacement of benzodioxol with chlorophenyl Reduced aromatic π-system; chlorine’s electronegativity may alter reactivity
3-(5-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 5-Bromo-2-fluorophenyl (no benzodioxol) Bromine and fluorine substituents Increased halogen bonding potential; fluorine’s small size improves bioavailability
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (936074-45-2) 4,7-Dimethoxy (vs. 6,7-dimethoxy in target) Methoxy group positional isomerism Altered dipole moments; potential differences in crystal packing and solubility
3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-Benzyloxyphenyl (no benzodioxol) Benzyloxy group introduces lipophilicity Enhanced membrane permeability but reduced aqueous solubility

Key Findings

Methoxy positional isomerism (6,7- vs. 4,7-dimethoxy) alters electron distribution in the benzodioxol ring, which could influence hydrogen-bonding capacity and solubility .

Polarity and Solubility :

  • The carboxylic acid group in all analogs confers high polarity, but substituents like benzyloxy or halogens modulate lipophilicity. For example, the benzyloxy analog may exhibit better cell membrane penetration but poorer aqueous solubility than the target compound .

The bromine atom’s heavy-atom effect could facilitate X-ray diffraction studies.

Hydrogen-Bonding Patterns :

  • The target compound’s methoxy and carboxylic acid groups can participate in hydrogen-bonding networks, as described in graph-set analysis methodologies . In contrast, halogenated analogs may rely more on halogen bonding for crystal stabilization.

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as cycloaddition or coupling reactions, as seen in the preparation of oxadiazoles .

Biological Activity

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound known for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a brominated benzodioxole moiety and an oxazole ring. Its IUPAC name is this compound. The molecular formula is C14H16BrN3O6C_{14}H_{16}BrN_{3}O_{6} with a molecular weight of 402.2 g/mol.

PropertyValue
Molecular FormulaC14H16BrN3O6
Molecular Weight402.2 g/mol
LogP1.486
Polar Surface Area103.468 Ų

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination : The starting material, 6,7-dimethoxy-1,3-benzodioxole, undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Formation of the Oxazole Ring : The brominated product is reacted with an oxazole precursor under acidic or basic conditions.
  • Carboxylic Acid Formation : Final modifications yield the carboxylic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The brominated benzodioxole moiety is hypothesized to enhance binding affinity to these targets.

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that similar compounds inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Test Results : In vitro studies revealed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential has been explored in several studies:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses .

Research Findings

Recent studies have focused on the compound's pharmacological profiles and therapeutic applications:

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsReduces cytokine levels in inflammatory models

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